molecular formula C8H11ClN2O2 B2708446 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 146422-20-0

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No.: B2708446
CAS No.: 146422-20-0
M. Wt: 202.64
InChI Key: JWROAMHWGYSSMW-UHFFFAOYSA-N
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Description

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of tetrahydropyrimidine, featuring a propargyloxycarbonyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,4,5,6-tetrahydropyrimidine and propargyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the propargyloxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The propargyloxycarbonyl group plays a crucial role in these interactions, often facilitating binding or reactivity with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrimidine: The parent compound, lacking the propargyloxycarbonyl group.

    Propargylamine Derivatives: Compounds featuring a propargyl group attached to different core structures.

    Carbamate Derivatives: Molecules with similar carbamate functional groups.

Uniqueness

5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to the presence of both the tetrahydropyrimidine core and the propargyloxycarbonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.

Properties

IUPAC Name

prop-2-ynyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-3-12-8(11)7-4-9-6-10-5-7;/h1,6-7H,3-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWROAMHWGYSSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1CNC=NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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